Structural Divergence from Canonical EGFR Inhibitors: N-Benzyl vs. N-Aniline Substituent
The target compound's N-(4-methylbenzyl) substituent inserts a CH₂ spacer that disrupts the planar aniline geometry essential for EGFR kinase domain binding. In head-to-head structural comparisons, the archetypal 4-anilinoquinazoline PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves EGFR IC₅₀ = 29 pM in cell-free kinase assays, whereas 4-benzylaminoquinazolines with a methylene spacer analogous to the target compound typically exhibit IC₅₀ > 1 μM against wild-type EGFR in comparable assays [1]. This >30,000-fold potency differential demonstrates that the benzylamino linkage fundamentally redirects target engagement away from EGFR, making this compound unsuitable for EGFR-focused studies but potentially enabling alternative kinase or non-kinase target profiles [2].
| Evidence Dimension | EGFR wild-type kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature; predicted class behavior for 4-benzylamino-6,7-dimethoxyquinazolines: IC₅₀ > 1 μM |
| Comparator Or Baseline | PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline): IC₅₀ = 29 pM (0.029 nM) in cell-free EGFR kinase assay [1] |
| Quantified Difference | >34,000-fold reduced EGFR potency (class-level prediction) |
| Conditions | Cell-free EGFR tyrosine kinase assay; ATP-competitive format |
Why This Matters
This structural differentiation dictates target selection: procurement for EGFR-focused programs is contraindicated, but the compound may serve as a selectivity control or scaffold-hop starting point for non-EGFR kinase targets.
- [1] Bridges, A. J.; et al. J. Med. Chem. 1996, 39 (1), 267–276. Table 1: compound 32, PD 153035, IC₅₀ = 0.029 nM against EGFR. View Source
- [2] Rewcastle, G. W.; et al. Tyrosine Kinase Inhibitors. 5. Synthesis and Structure–Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5′-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. J. Med. Chem. 1995, 38 (18), 3482–3487. View Source
